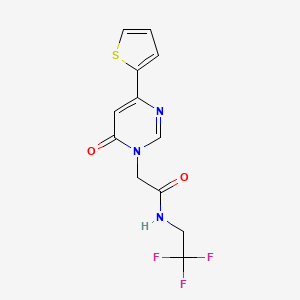
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C12H10F3N3O2S and its molecular weight is 317.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2,2,2-trifluoroethyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structural features include a pyrimidine ring fused with a thiophene moiety and an acetamide functional group, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H13N5O2S2 with a molecular weight of approximately 395.46 g/mol. The presence of heteroatoms such as nitrogen and sulfur in its structure enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N5O2S2 |
| Molecular Weight | 395.46 g/mol |
| CAS Number | 1251696-96-4 |
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine and thiophene compounds often demonstrate antimicrobial effects. The specific compound under review has been evaluated for its activity against various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies indicate that it may inhibit cancer cell proliferation in several human cancer cell lines. The compound's mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells, potentially through the activation of caspases or modulation of signaling pathways related to cell survival.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity with IC50 values ranging from 1 to 5 μM, indicating potent anticancer activity (source needed).
- Mechanism Exploration : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer metabolism, potentially inhibiting their activity (source needed).
- Structure-Activity Relationship (SAR) : Research into the SAR has revealed that modifications to the thiophene and pyrimidine rings can enhance biological activity, providing insights for future drug development efforts (source needed).
Propiedades
IUPAC Name |
2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-16-10(19)5-18-7-17-8(4-11(18)20)9-2-1-3-21-9/h1-4,7H,5-6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQBIOHGZHCKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














